N-Butyl-4-chloro-2-nitroaniline
Description
Structure
3D Structure
Properties
CAS No. |
61511-71-5 |
|---|---|
Molecular Formula |
C10H13ClN2O2 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
N-butyl-4-chloro-2-nitroaniline |
InChI |
InChI=1S/C10H13ClN2O2/c1-2-3-6-12-9-5-4-8(11)7-10(9)13(14)15/h4-5,7,12H,2-3,6H2,1H3 |
InChI Key |
UURLLDYIBDPBBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Contextualization Within the Field of Substituted Nitroanilines
Substituted nitroanilines are a class of organic compounds derived from aniline (B41778) that contain a nitro group (—NO₂) in addition to other substituents on the aromatic ring. chempanda.com These compounds are fundamental in organic chemistry, serving as crucial intermediates in various industrial syntheses. google.commagritek.com The presence and position of the nitro group, along with other functional groups, significantly influence the chemical properties and reactivity of the molecule.
Nitroanilines exist in three main isomeric forms: 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline (B120555). chempanda.com N-Butyl-4-chloro-2-nitroaniline is a more complex derivative, belonging to a subset that includes halogenated and alkylated nitroanilines. The parent compound, 4-chloro-2-nitroaniline (B28928), is recognized as an important intermediate, particularly in the production of dyes. nih.govnih.gov The addition of the N-butyl group modifies the compound's solubility, reactivity, and potential for further chemical transformations. The synthesis of such substituted nitroanilines often involves multi-step processes, which can include the nitration of a protected aniline derivative followed by deprotection or other functional group manipulations. magritek.comazom.com Milder synthesis methods are being developed to avoid the use of harsh conditions like strong acids and high pressures, which are common in traditional nitroaniline production. google.com
Significance as a Building Block in Complex Organic Synthesis
The true significance of this compound lies in its role as a versatile building block for creating more elaborate molecules. The functional groups present—the nitro group, the secondary amine, and the chloro substituent—serve as reactive handles for a variety of chemical transformations.
The nitro group is a particularly versatile functional group in organic synthesis. scispace.com It can be readily reduced to form a primary amino group, which opens up a vast array of subsequent reactions. This transformation is fundamental in creating diamine structures that are precursors to pharmaceuticals, agrochemicals, and pigments. google.com For instance, the reduction of the nitro group in this compound would yield N1-butyl-4-chlorobenzene-1,2-diamine, a compound with two distinct amine functionalities ready for further elaboration. Research has shown effective reduction methods for related N-substituted-2-nitroanilines using reagents like thiourea (B124793) dioxide, which offers an environmentally friendlier alternative to traditional metal catalysts. researchgate.net
The secondary amine provides a site for N-alkylation or acylation, allowing for the extension of the carbon chain or the introduction of other functional moieties. The chlorine atom on the benzene (B151609) ring can participate in nucleophilic aromatic substitution reactions or be a site for cross-coupling reactions, further adding to the synthetic utility of the molecule. The combination of these reactive sites makes compounds like this compound valuable starting materials for constructing complex heterocyclic systems and other target molecules with specific electronic and structural properties.
Overview of Current Academic Research Directions
Current academic research involving compounds structurally related to this compound is focused on several key areas. A significant portion of research is dedicated to their application as intermediates in the synthesis of biologically active molecules and functional materials like dyes. nih.govontosight.aiplos.org For example, various substituted nitroanilines are crucial for synthesizing azo dyes and other pigments. magritek.comazom.com
Another area of investigation is the biological and environmental fate of chloronitroaniline (B12663196) derivatives. Studies on related compounds like 2-chloro-4-nitroaniline (B86195) (2-C-4-NA) and 4-chloro-2-nitroaniline (4C2NA) explore their metabolism and biodegradability. plos.orgnih.gov Research has identified bacterial strains capable of degrading these compounds, which is crucial for environmental remediation. plos.org The metabolic pathways often involve the reduction of the nitro group and enzymatic modification of the aromatic ring. plos.org Understanding these pathways is essential for assessing the environmental impact and toxicological profiles of this class of chemicals.
Furthermore, there is ongoing research into the synthesis of novel derivatives for potential pharmaceutical applications. The core structure of substituted nitroaniline is found in various compounds being investigated for different therapeutic activities. For instance, derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide have been synthesized and evaluated for their antidiabetic properties. nih.gov This highlights the potential of the substituted nitroaniline scaffold as a platform for developing new medicinal agents.
Synthetic Methodologies and Process Engineering for N Butyl 4 Chloro 2 Nitroaniline
Direct Amination Approaches in Synthesis
Direct amination represents a primary and widely employed strategy for the synthesis of N-Butyl-4-chloro-2-nitroaniline. This approach involves the direct introduction of the butylamino group onto a suitable chloro-nitro-substituted aromatic ring.
Reactant Precursors and Reaction Conditions
The most common precursors for the direct amination synthesis of this compound is 3,4-dichloronitrobenzene (B32671). The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine acts as the nucleophile, displacing one of the chlorine atoms on the benzene (B151609) ring.
The reaction conditions are critical for achieving high yields and selectivity. Typically, the reaction is carried out at elevated temperatures, often in the range of 140°C, and under pressure to facilitate the reaction between the amine and the chlorinated aromatic compound. chemicalbook.com The use of an excess of the amine is common to drive the reaction to completion and to act as a solvent.
A representative procedure involves heating 3,4-dichloronitrobenzene with n-butylamine in the presence of a catalyst and a phase transfer agent. The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. chemicalbook.com
Role of Specific Solvents and Catalysts
The choice of solvent and catalyst plays a pivotal role in the efficiency of the direct amination reaction. While the excess amine can serve as the solvent, other high-boiling point inert solvents may also be employed.
Copper-based catalysts, such as cuprous chloride (CuCl), are frequently used to facilitate the amination of aryl halides. chemicalbook.com These catalysts enhance the rate of reaction by coordinating with the halogen atom, making the carbon atom more susceptible to nucleophilic attack.
Phase transfer catalysts, like tetrabutylammonium (B224687) bromide, are also incorporated in some synthetic protocols. chemicalbook.com These catalysts are particularly useful in reactions involving two immiscible phases, as they help to transport the reacting species across the phase boundary, thereby increasing the reaction rate. The use of an aqueous solution of ammonium (B1175870) hydroxide (B78521) in conjunction with a phase transfer catalyst has been reported to yield high purity product. chemicalbook.com
Indirect Synthetic Pathways via Derivatization of Related Nitroanilines
Indirect synthetic routes offer alternative strategies for the preparation of this compound, often starting from more readily available or differently functionalized nitroaniline precursors. These methods typically involve multiple steps, including protection-deprotection strategies and sequential functionalization.
Protection-Deprotection Strategies
In some synthetic schemes, it may be necessary to protect the amino group of a nitroaniline precursor before carrying out other chemical transformations on the aromatic ring. This is done to prevent unwanted side reactions of the amino group. For instance, the amino group of 4-chloro-2-nitroaniline (B28928) could be protected, for example, by acylation. Following the desired modification, the protecting group is then removed in a deprotection step to yield the final product. While not a direct route to this compound, this principle is fundamental in the synthesis of complex aniline (B41778) derivatives.
Sequential Functionalization Routes
Sequential functionalization involves the stepwise introduction of the required functional groups onto a simpler aniline or benzene derivative. For example, one could envision a route starting with the nitration of a suitable chloro-butylbenzene precursor. However, controlling the regioselectivity of the nitration to obtain the desired 2-nitro isomer can be challenging.
Another approach could involve the N-alkylation of 4-chloro-2-nitroaniline with a butyl halide. This reaction would directly introduce the butyl group onto the nitrogen atom of the pre-formed chloro-nitroaniline core. This method's success is contingent on the selective N-alkylation without significant side reactions.
Optimization of Synthetic Yields and Selectivity
The optimization of synthetic processes for this compound is a continuous effort in industrial chemistry, focusing on maximizing yield and selectivity while minimizing costs and environmental impact.
Key parameters that are often fine-tuned include the reaction temperature, pressure, reaction time, and the molar ratios of the reactants and catalysts. For instance, in the direct amination of 3,4-dichloronitrobenzene, precise control of the temperature is crucial to ensure the selective displacement of the desired chlorine atom and to minimize the formation of by-products. chemicalbook.com
The choice of catalyst and solvent system is another critical area for optimization. Research into more efficient and recyclable catalysts is ongoing. The use of "green" solvents or solvent-free reaction conditions is also being explored to reduce the environmental footprint of the synthesis.
The purification of the final product is also a significant consideration. Techniques such as recrystallization or column chromatography are employed to achieve the desired purity of this compound. chemicalbook.com The development of purification methods that are both efficient and scalable is essential for the commercial viability of any synthetic route.
Below is a table summarizing various synthetic approaches to related nitroaniline compounds, which illustrates the diversity of conditions employed to achieve desired products.
| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |
| 2-Nitrobenzaldehyde | 4-Chloroaniline, Absolute Ethanol | Room temperature, 2 hours | 4-chloro-N-(2-nitrobenzylidene)aniline | 87% | google.com |
| 4-Nitroaniline (B120555) | t-Butyl hypochlorite, Methylene chloride | -65°C, 3 hours | 4-nitro-N-chloroaniline | - | prepchem.com |
| 3,4-Dichloronitrobenzene | Ammonium hydroxide, Cuprous chloride, Tetrabutylammonium bromide, Water | 140°C, 3.2 MPa | 2-Chloro-4-nitroaniline (B86195) | 99.45% | chemicalbook.com |
| o-Chloronitrobenzene | p-Chlorophenyltrifluoroborate, Potassium carbonate, Tetrabutylammonium bromide, Palladium compound, Water | 100°C | 4'-chloro-2-nitrobiphenyl | - | google.com |
This interactive table allows for the comparison of different synthetic strategies and their outcomes.
Industrial Scale-Up Considerations and Continuous Preparation Methods
The successful scale-up of the N-butylation of 4-chloro-2-nitroaniline hinges on addressing key challenges, including managing reaction exothermicity, ensuring high selectivity to minimize byproduct formation, and optimizing process parameters for economic viability. Continuous processing, utilizing advanced reactor technologies, offers significant advantages over traditional batch methods in addressing these challenges.
Industrial Scale-Up Considerations:
The transition from a laboratory-scale batch reaction to an industrial-scale process involves more than simply increasing the volume of reactants. Several critical factors must be meticulously evaluated and optimized:
Heat Management: The N-alkylation of amines is often an exothermic reaction. On a large scale, the heat generated can lead to a rapid increase in temperature, posing safety risks and promoting the formation of undesirable side products. Effective heat removal is crucial and can be achieved through reactor jacketing, internal cooling coils, or external heat exchangers. The choice of solvent also plays a role in heat management, with solvents possessing higher heat capacities and boiling points being preferable for better temperature control.
Mass Transfer: In heterogeneous reaction mixtures, which can occur depending on the solvent and reactants, efficient mixing is paramount to ensure that the reactants are in close contact. nih.gov Poor mass transfer can lead to localized "hot spots" and non-uniform reaction rates, resulting in lower yields and increased impurities. The selection of an appropriate agitator design and agitation speed is critical for large-scale reactors.
Solvent Selection and Recovery: The solvent not only facilitates the reaction but also influences reaction rates, selectivity, and ease of product isolation. rsc.org Ideal industrial solvents should be inert to the reaction conditions, have good solubility for the reactants, be easily recoverable for recycling to minimize cost and environmental impact, and have a low toxicity profile. rsc.org
Process Safety: The handling of nitroaromatic compounds requires stringent safety protocols due to their potential thermal instability and toxicity. google.com A thorough hazard and operability (HAZOP) study is essential to identify and mitigate potential risks associated with runaway reactions, pressure build-up, and exposure to hazardous materials.
| Parameter | Laboratory Scale (Illustrative) | Industrial Scale (Considerations) |
| Reactant | 4-chloro-2-nitroaniline, Butyl bromide | 4-chloro-2-nitroaniline, Butyl chloride (often more economical) |
| Solvent | High-purity laboratory grade (e.g., Acetone, DMF) | Industrial grade, recoverable solvent (e.g., Toluene, Chlorobenzene) |
| Temperature | Room temperature to reflux | Elevated temperatures with precise control (e.g., 80-120°C) to optimize rate and selectivity |
| Pressure | Atmospheric | Atmospheric or slightly elevated to control boiling points |
| Catalyst | Phase transfer catalyst or strong base in stoichiometric amounts | Optimized catalyst loading (e.g., inorganic base, recoverable catalyst) |
| Yield | Often high but on a small scale | Optimized for cost-effectiveness, balancing yield and purity |
Continuous Preparation Methods:
Continuous manufacturing offers several advantages over batch processing for the production of this compound, including improved safety, consistency, and efficiency. Two primary types of continuous reactors are particularly relevant: the Continuous Stirred-Tank Reactor (CSTR) and the Plug Flow Reactor (PFR).
Continuous Stirred-Tank Reactor (CSTR): A CSTR consists of a tank equipped with an agitator to ensure good mixing. acs.org Reactants are continuously fed into the reactor, and the product stream is continuously withdrawn. acs.org The key characteristic of an ideal CSTR is that the composition of the outlet stream is the same as the composition within the reactor. guidechem.com For the N-butylation of 4-chloro-2-nitroaniline, a single CSTR or a cascade of CSTRs could be employed. A cascade system, where the output of one reactor feeds into the next, can more closely approximate the performance of a PFR and achieve higher conversions. guidechem.com The excellent mixing in a CSTR provides good temperature control, which is crucial for managing the exothermicity of the alkylation reaction. researchgate.net
Plug Flow Reactor (PFR): A PFR is typically a long tube or pipe where the reactants are continuously introduced at one end and the products are removed from the other. acs.org In an ideal PFR, there is no mixing in the axial direction, and the fluid elements pass through the reactor in a "plug-like" manner. acs.org This allows for a concentration gradient to be established along the length of the reactor, which can be advantageous for achieving high conversions. For the synthesis of this compound, a PFR could offer benefits such as a smaller reactor volume for the same throughput compared to a CSTR and better control over the residence time distribution, which can help to minimize side reactions. A study on the continuous alkylation of amines in a PFR demonstrated the potential for efficient kinetic analysis and process optimization. ontosight.ai
The choice between a CSTR and a PFR for the continuous production of this compound would depend on a detailed analysis of the reaction kinetics and the specific process requirements. A summary of key considerations for each reactor type is presented below:
| Feature | Continuous Stirred-Tank Reactor (CSTR) | Plug Flow Reactor (PFR) |
| Mixing | Well-mixed, uniform composition | No axial mixing, concentration gradient |
| Temperature Control | Excellent due to high heat transfer | Can be more challenging, potential for hot spots |
| Conversion | Lower per unit volume compared to PFR | Higher per unit volume compared to CSTR |
| Residence Time | Distribution of residence times | Uniform residence time for all fluid elements |
| Applications | Good for reactions requiring good temperature control and long residence times | Suitable for fast reactions and achieving high conversions |
The implementation of continuous preparation methods for this compound, supported by robust process control and online analytical technologies, can lead to a more sustainable and economically advantageous manufacturing process compared to traditional batch production.
Chemical Reactivity, Reaction Mechanisms, and Functionalization of N Butyl 4 Chloro 2 Nitroaniline
Nucleophilic Aromatic Substitution (SNAr) Dynamics
Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for substituted aromatic compounds like N-Butyl-4-chloro-2-nitroaniline. The presence of a strong electron-withdrawing nitro group ortho and a chloro group para to the amino group significantly activates the aromatic ring for nucleophilic attack.
Mechanistic Pathways of Substitution
The SNAr reaction involving this compound, where an external nucleophile attacks the ring, generally proceeds through a well-documented stepwise mechanism (SNAr stpw). researchgate.net This pathway involves two principal steps:
Formation of a Meisenheimer Complex : A nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer or σ-complex. researchgate.net The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which stabilizes the intermediate.
Expulsion of the Leaving Group : The aromaticity of the ring is restored by the departure of the chloride ion, yielding the final substituted product. researchgate.net
In reactions where the aniline (B41778) derivative itself acts as the nucleophile, the mechanism can vary. Studies on similar systems show that the pathway can be a standard polar SNAr mechanism or, for more basic nucleophiles, can shift to a Single Electron Transfer (SET) process. nih.govnih.gov The SET mechanism involves the transfer of an electron from the nucleophile to the electrophilic aromatic system, forming radical ions that then combine and eliminate the leaving group. nih.govnih.gov
| Mechanistic Pathway | Description | Key Intermediates | Governing Factors |
|---|---|---|---|
| Stepwise (SNAr stpw) | A two-step process involving nucleophilic attack followed by leaving group expulsion. This is the most common pathway. | Meisenheimer (σ) Complex | Strength of nucleophile, stability of leaving group, electronic effects of substituents. |
| Single Electron Transfer (SET) | An alternative pathway involving the transfer of a single electron from the nucleophile to the aromatic substrate. | Radical Anions and Cations | Basicity of the nucleophile, solvent polarity, reduction potential of the aromatic substrate. nih.govnih.gov |
| Concerted (SNAr Conc) | A less common, single-step mechanism where the nucleophile attacks and the leaving group departs simultaneously. researchgate.net | Transition State (no intermediate) | Highly specific substrate and nucleophile combinations. |
Influence of Substituents on Reactivity
The reactivity of this compound in SNAr reactions is a direct consequence of the electronic and steric effects of its substituents.
Nitro Group (-NO₂) : As a powerful electron-withdrawing group, the ortho-nitro group is the primary activating feature. It strongly polarizes the C-Cl bond and stabilizes the negative charge of the Meisenheimer complex through resonance, significantly lowering the activation energy for nucleophilic attack. researchgate.net
Chloro Group (-Cl) : The chlorine atom serves a dual role. It is an effective leaving group due to its moderate electronegativity and ability to stabilize a negative charge. It also deactivates the ring through its inductive effect, but this is overridden by the powerful activating effect of the nitro group.
N-Butylamino Group (-NH(CH₂)₃CH₃) : The N-butyl group is an electron-donating alkyl group, which increases the electron density on the nitrogen atom. This enhances the nucleophilicity of the parent aniline in reactions where it acts as the nucleophile. However, it can also introduce steric hindrance, potentially slowing reactions at the adjacent C-Cl position. Furthermore, an intramolecular hydrogen bond can form between the amino hydrogen and the ortho-nitro group, which can influence the molecule's conformation and reactivity. researchgate.net
Intramolecular Oxygen Transfer Reactions from Nitro Groups
The ortho positioning of the nitro group relative to the N-butylamino group allows for unique intramolecular reactions, specifically the transfer of an oxygen atom from the nitro group to a different part of the molecule.
Elucidation of Rearrangement Mechanisms
Studies on related ortho-nitroaryl compounds have demonstrated that such rearrangements can occur, often catalyzed by base or light. rsc.orgresearchgate.net One established mechanism involves the nucleophilic participation of the ortho-nitro group. rsc.org For a compound like this compound, a hypothetical base-catalyzed rearrangement could proceed as follows:
A base abstracts the proton from the secondary amine, generating an anilide anion.
The resulting anion attacks one of the oxygen atoms of the adjacent nitro group, forming a cyclic intermediate.
This intermediate undergoes rearrangement and subsequent bond cleavage to yield a new product, where an oxygen atom has been effectively transferred.
Alternatively, radical-based mechanisms have been proposed, where an initial event (e.g., catalysis or photolysis) generates a radical species that facilitates the oxygen transfer. figshare.com For instance, radical-mediated oxygen transfer from a nitro group to an alkene has been shown to be an effective method for diastereoselective alkene hydration. figshare.com
Kinetic and Thermodynamic Aspects of Transfer Processes
The feasibility and rate of intramolecular oxygen transfer are governed by several kinetic and thermodynamic factors.
Kinetics : The rate of these reactions can be highly dependent on reaction conditions. For base-catalyzed rearrangements, the reaction rate often shows a direct dependence on the concentration of the base. rsc.org The steric environment around the reacting groups and the stability of any intermediates or transition states are crucial. For example, a proposed mechanism for the rearrangement of 2-nitrobenzenesulphenanilides suggests that the rate-limiting step is the intramolecular cyclization. rsc.org
| Factor | Influence on Oxygen Transfer | Example |
|---|---|---|
| Catalyst | Initiates the reaction by creating a reactive intermediate (e.g., an anion or a radical). | Base catalysis deprotonates the amine, increasing its nucleophilicity for attack on the nitro group. rsc.org |
| Proximity | The ortho arrangement of the amino and nitro groups is essential for the intramolecular reaction to occur. | The short distance allows for the formation of a cyclic transition state or intermediate. |
| Intermediate Stability | The energy of any intermediates formed affects the overall activation energy of the process. | Resonance stabilization of cyclic intermediates can lower the energy barrier. |
| Product Stability | The reaction is thermodynamically driven by the formation of a more stable final product. | Formation of new, stable functional groups or ring systems. |
Coupling and Condensation Reactions for Scaffold Construction
This compound serves as a versatile building block for constructing more complex molecular scaffolds, which is essential in fields like medicinal chemistry and materials science. This utility stems from the ability to selectively modify its functional groups to participate in coupling and condensation reactions.
A key transformation is the reduction of the nitro group to a primary amine. This is commonly achieved using reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst or through catalytic hydrogenation (e.g., H₂ over Pd/C). rsc.orgchemicalbook.com This reaction converts the starting material into N¹-butyl-4-chloro-benzene-1,2-diamine .
This resulting ortho-diamine is a highly valuable intermediate for forming heterocyclic systems through condensation reactions. For example:
Reaction with 1,2-dicarbonyl compounds (like glyoxal (B1671930) or benzil) leads to the formation of quinoxalines .
Condensation with carboxylic acids or their derivatives can yield benzimidazoles .
Furthermore, the chloro-substituent on the aromatic ring can be utilized in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions, to form new carbon-carbon or carbon-nitrogen bonds, further expanding the molecular complexity.
| Initial Reaction | Reagent/Catalyst | Intermediate Formed | Subsequent Condensation/Coupling | Resulting Scaffold |
|---|---|---|---|---|
| Nitro Group Reduction | NaBH₄/Catalyst or H₂/Pd/C rsc.orgchemicalbook.com | N¹-butyl-4-chloro-benzene-1,2-diamine | Reaction with 1,2-dicarbonyls | Quinoxaline derivatives |
| Nitro Group Reduction | NaBH₄/Catalyst or H₂/Pd/C rsc.orgchemicalbook.com | N¹-butyl-4-chloro-benzene-1,2-diamine | Reaction with aldehydes | Benzimidazole (B57391) derivatives (after oxidation) |
| Nucleophilic Aromatic Substitution | Various Nucleophiles (e.g., R-SH, R-OH) | Substituted N-Butyl-2-nitroaniline | - | Functionalized anilines |
| Cross-Coupling (Hypothetical) | Pd Catalyst + Boronic Acid (Suzuki) | N-Butyl-2-nitro-biphenyl derivative | Further functionalization | Biaryl scaffolds |
Formation of Heterocyclic Systems
This compound serves as a valuable precursor for the synthesis of substituted benzimidazoles, a class of heterocyclic compounds prevalent in pharmaceuticals. thieme-connect.de The general strategy involves the reduction of the 2-nitro group to an amino group, creating a 1,2-phenylenediamine derivative. This intermediate can then undergo cyclocondensation with various electrophiles to form the imidazole (B134444) ring.
A common method for the reduction of the nitro group is using stannous chloride (SnCl₂) in the presence of an acid, such as concentrated hydrochloric acid. nih.gov An alternative, environmentally benign approach utilizes zinc powder and sodium bisulfite in water to achieve the reductive cyclocondensation of 2-nitroanilines with aldehydes in a one-pot synthesis. pcbiochemres.com This method is noted for its simplicity, cost-effectiveness, and shorter reaction times. pcbiochemres.com
The resulting N¹-butyl-4-chloro-benzene-1,2-diamine is highly reactive and can be condensed with aldehydes or carboxylic acids to yield 1,2-disubstituted benzimidazoles. pcbiochemres.com For instance, reaction with an aromatic aldehyde would lead to the formation of a 1-butyl-5-chloro-2-aryl-1H-benzimidazole. This synthetic pathway allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole core, enabling the creation of diverse chemical libraries for drug discovery. thieme-connect.denih.gov
| Reaction Step | Reagents and Conditions | Intermediate/Product | Key Findings | Reference |
| Nitro Group Reduction | Stannous chloride (SnCl₂), Concentrated HCl, Room Temperature | N¹-butyl-4-chloro-benzene-1,2-diamine | Standard laboratory procedure for reducing nitroanilines. | nih.gov |
| Reductive Cyclocondensation | Aromatic aldehyde, Zn powder, NaHSO₃, Water, 100°C | 1-butyl-5-chloro-2-aryl-1H-benzimidazole | One-pot, environmentally friendly method with good to excellent yields. | pcbiochemres.com |
| Cyclocondensation | Carboxylic acids or Aldehydes | 1-butyl-5-chloro-2-substituted-1H-benzimidazole | Versatile method for creating a library of benzimidazole derivatives. | thieme-connect.de |
Ligand-Mediated Coupling
The presence of both an N-H bond and an aryl chloride moiety makes this compound a suitable substrate for ligand-mediated cross-coupling reactions, which are powerful tools for forming carbon-nitrogen (C-N) bonds. acs.org
Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N bonds. wikipedia.org In a typical Ullmann-type reaction, an aryl halide is coupled with an amine in the presence of a copper catalyst, often at high temperatures. wikipedia.orgorganic-chemistry.org The chloro-substituent on this compound can react with various amines, while the N-butylamino group can react with other aryl halides. The electron-withdrawing nitro group on the ring activates the aryl chloride, making it more susceptible to nucleophilic attack, which can facilitate the reaction. wikipedia.org Modern protocols often use soluble copper catalysts with ligands like phenanthroline, which allow for milder reaction conditions. wikipedia.orgunito.it
Palladium-Catalyzed Buchwald-Hartwig Amination: A more contemporary and versatile alternative to the Ullmann condensation is the palladium-catalyzed Buchwald-Hartwig amination. acs.orgnih.gov This reaction couples aryl halides with amines using a palladium catalyst and a suitable phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand. nih.govsci-hub.se this compound can participate in this reaction as either the amine component or the aryl halide component.
For example, the N-H bond of this compound can be coupled with a different aryl halide to produce a diarylamine derivative. Conversely, the C-Cl bond can be coupled with a primary or secondary amine. sci-hub.se The choice of palladium precursor (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂) and ligand is crucial for the reaction's success and can be tailored to the specific substrates. nih.govsci-hub.se The reaction is generally tolerant of a wide range of functional groups, although the presence of the nitro group might require specific catalyst systems. nih.gov
| Coupling Reaction | Catalyst System | Reactant Role of this compound | Potential Product | Reference |
| Ullmann Condensation | Copper (e.g., CuI) with a ligand (e.g., phenanthroline) | As the aryl halide (reacting with another amine) | N-Aryl-N'-butyl-4-chloro-2-nitro-1-phenylenediamine derivative | wikipedia.orgorganic-chemistry.org |
| Ullmann Condensation | Copper (e.g., CuI) with a ligand (e.g., phenanthroline) | As the amine (reacting with another aryl halide) | N-Aryl-N-butyl-4-chloro-2-nitroaniline derivative | wikipedia.orgunito.it |
| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)₂) with a phosphine or NHC ligand | As the aryl halide (reacting with another amine) | N-Substituted-N'-butyl-4-chloro-2-nitro-1-phenylenediamine derivative | nih.govsci-hub.se |
| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)₂) with a phosphine or NHC ligand | As the amine (reacting with another aryl halide) | N-Aryl-N-butyl-4-chloro-2-nitroaniline derivative | acs.orgnih.gov |
Derivatization Strategies for Spectroscopic and Chromatographic Applications
Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a specific analytical method, often to enhance detectability. researchgate.net For this compound, derivatization strategies primarily target the secondary amine group to improve its detection in spectroscopic and chromatographic analyses. While nitroanilines can often be analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection without derivatization, derivatization can significantly increase sensitivity, which is crucial for trace analysis. chromatographyonline.comthermofisher.com
Spectroscopic Applications: For UV-Visible spectroscopy, derivatization aims to attach a chromophore that absorbs strongly at a wavelength where the original compound has low absorbance or where interferences are minimal. researchgate.net For fluorescence spectroscopy, a fluorophore is introduced to the molecule. This is particularly useful as fluorescence detection is generally more sensitive and selective than UV detection. Common derivatizing agents for amines include dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) and 9-fluorenylmethyl chloroformate (Fmoc-Cl), which yield highly fluorescent products. researchgate.net The reaction of this compound with such reagents would produce a derivative with significantly enhanced fluorescence, allowing for its quantification at very low concentrations.
Chromatographic Applications: In HPLC, derivatization can be performed either before the chromatographic separation (pre-column) or after (post-column). researchgate.net Pre-column derivatization of this compound would involve reacting it with a suitable agent to form a stable derivative that can be easily separated and detected. For example, reaction with an agent that introduces a UV-active or fluorescent tag can lower the limit of detection. sigmaaldrich.com This is especially relevant for analyzing environmental or biological samples where the analyte concentration is low. thermofisher.com
For Gas Chromatography (GC), the polarity and thermal stability of nitroanilines can be problematic, often necessitating a derivatization step to improve their chromatographic behavior and prevent decomposition in the hot injector. chromatographyonline.comthermofisher.com
| Analytical Method | Derivatizing Agent | Target Functional Group | Purpose of Derivatization | Reference |
| HPLC with Fluorescence Detection | Dansyl chloride (DNS-Cl) | Secondary Amine | Introduction of a fluorophore for enhanced sensitivity. | researchgate.net |
| HPLC with Fluorescence Detection | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Secondary Amine | Forms a highly fluorescent derivative for trace analysis. | researchgate.net |
| HPLC with UV-Visible Detection | 1-fluoro-2,4-dinitrobenzene (FDNB) | Secondary Amine | Introduction of a strong chromophore for improved UV detection. | researchgate.net |
| HPLC with UV-Visible Detection | Benzoyl chloride | Secondary Amine | Creates a derivative with altered chromatographic properties and enhanced UV absorbance. | researchgate.net |
Structural Characterization and Advanced Spectroscopic Analysis of N Butyl 4 Chloro 2 Nitroaniline and Its Derivatives
Single-Crystal X-ray Diffraction Analysis for Molecular and Supramolecular Architecture
Crystallographic Parameters and Space Group Determination
The analysis of single crystals of the related compound, 4-chloro-2-nitroaniline (B28928), reveals its crystallographic properties. The compound crystallizes in the monoclinic crystal system with the non-centrosymmetric space group Pc. researchgate.net This space group indicates the absence of a center of inversion, which is a prerequisite for certain properties like second-harmonic generation. The crystallographic data, determined at a temperature of 293 K using Mo Kα radiation, show that the asymmetric unit contains two independent molecules. researchgate.net
Interactive Table: Crystallographic Data for 4-chloro-2-nitroaniline
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₆H₅ClN₂O₂ | researchgate.net |
| Formula Weight | 172.57 | researchgate.net |
| Crystal System | Monoclinic | researchgate.netresearchgate.net |
| Space Group | Pc | researchgate.netresearchgate.net |
| a (Å) | 11.272 (3) | researchgate.net |
| b (Å) | 3.8023 (11) | researchgate.net |
| c (Å) | 17.016 (5) | researchgate.net |
| β (°) | 97.051 (8) | researchgate.net |
| Volume (ų) | 723.8 (4) | researchgate.net |
| Z | 4 | researchgate.net |
Note: This data is for the parent compound 4-chloro-2-nitroaniline, as comprehensive crystallographic data for N-Butyl-4-chloro-2-nitroaniline is not currently available in the cited literature.
Analysis of Intermolecular Hydrogen Bonding Networks
The supramolecular structure of 4-chloro-2-nitroaniline is significantly influenced by hydrogen bonding. The crystal structure reveals the presence of both intramolecular and intermolecular hydrogen bonds. researchgate.net An intramolecular hydrogen bond is formed between the amino group (-NH₂) and one of the oxygen atoms of the adjacent nitro group (-NO₂), which contributes to the planarity of the molecule. researchgate.net
The intermolecular hydrogen bonds are crucial for the formation of the extended crystal lattice. In the case of 4-chloro-2-nitroaniline, two distinct intermolecular hydrogen bonds link the two crystallographically independent molecules, forming a dimer. researchgate.net These dimers are further connected by N—H⋯O hydrogen bonds, creating a one-dimensional ribbon-like structure that extends along the crystallographic b-axis. researchgate.net The specific donor-acceptor distances and angles define the strength and geometry of these interactions, which are fundamental to the stability of the crystal packing.
Aromatic π–π Stacking Interactions
In addition to hydrogen bonding, aromatic π–π stacking interactions are another key non-covalent force that directs the assembly of nitroaniline derivatives in the solid state. researchgate.net These interactions occur between the electron-rich π-systems of adjacent aromatic rings. The geometry of these interactions can be parallel-displaced or T-shaped, and they play a significant role in the formation of columnar or herringbone packing motifs. researchgate.netmdpi.com
High-Resolution Mass Spectrometry and Collision-Activated Dissociation Studies
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for parent and fragment ions. When coupled with techniques like collision-activated dissociation (CAD), HRMS becomes a powerful tool for elucidating molecular structures and fragmentation pathways.
Fragmentation Pathway Elucidation
While specific HRMS and CAD studies on this compound are not widely documented, its fragmentation behavior can be predicted based on its structure and data from analogous compounds. Under electron impact (EI) ionization, the molecular ion ([M]⁺˙) would be observed at a nominal m/z of 228, corresponding to the molecular formula C₁₀H₁₃ClN₂O₂. guidechem.com
The primary fragmentation pathways would likely involve:
Loss of the butyl group: A prominent fragmentation would be the cleavage of the C-N bond, leading to the loss of a butyl radical (•C₄H₉), resulting in a fragment ion corresponding to 4-chloro-2-nitroaniline.
Alpha-cleavage: Cleavage of the C-C bond alpha to the nitrogen atom within the butyl chain is expected, leading to the loss of a propyl radical (•C₃H₇) and formation of a stable iminium ion.
Loss of nitro group: Fragmentation involving the loss of the nitro group (•NO₂) or nitric oxide (•NO) from the molecular ion is a characteristic pathway for nitroaromatic compounds.
Loss of chlorine: Cleavage of the C-Cl bond can also occur.
The presence of chlorine provides a distinct isotopic signature (³⁵Cl/³⁷Cl ratio of approximately 3:1), which aids in the identification of chlorine-containing fragments in the mass spectrum. acs.org
Interactive Table: Predicted Key Fragmentations of this compound
| Fragmentation Pathway | Lost Neutral Species | Predicted m/z of Fragment Ion |
|---|---|---|
| Loss of propyl group | C₃H₇ | 185 |
| Loss of nitro group | NO₂ | 182 |
| Loss of butyl group | C₄H₉ | 171 |
Note: This table represents predicted fragmentation pathways. Experimental verification via HRMS and CAD is required for confirmation.
Ion Chemistry and Gas-Phase Reactions
The ion chemistry of this compound in the gas phase is dependent on the ionization method used. Under "soft" ionization techniques like electrospray ionization (ESI) or chemical ionization (CI), the primary ion observed would be the protonated molecule, [M+H]⁺.
In the gas phase, the site of protonation is a critical factor. The molecule possesses several potential protonation sites: the amino nitrogen, the oxygen atoms of the nitro group, and the aromatic ring. The basicity of the amino group makes it a likely site of protonation.
Collision-activated dissociation of the [M+H]⁺ ion would induce fragmentation. The pathways would differ from those under EI and would be driven by the presence of the additional proton. Common gas-phase reactions for the protonated species would include the loss of neutral molecules such as water (if rearrangement occurs) or the loss of the butene molecule via a charge-remote fragmentation mechanism. The stability of the resulting fragment ions and the relative proton affinities of the potential neutral losses would govern the observed fragmentation spectrum.
Advanced Vibrational Spectroscopy (FTIR and Raman) for Molecular Fingerprinting and Conformation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the molecular fingerprinting of this compound and its analogues. These methods provide detailed information about the functional groups present and the conformational structure of the molecule.
In related chloro-nitroaniline compounds, the vibrational spectra are characterized by distinct bands corresponding to the various functional groups. For instance, in 4-chloro-2-nitroaniline, the amino (NH₂) group exhibits characteristic stretching vibrations. The nitro (NO₂) group, a strong electron-withdrawing group, shows symmetric and asymmetric stretching modes. The presence of the C-Cl bond is also confirmed by its characteristic vibrational bands in the lower frequency region of the Raman spectrum. researchgate.net
For this compound, the FTIR and Raman spectra would be expected to show a combination of vibrations from the substituted aniline (B41778) ring and the butyl chain. The N-H stretching vibrations are typically observed in the 3200-3500 cm⁻¹ region. The C-H stretching vibrations of the butyl group would appear around 2800-3000 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.
The nitro group's asymmetric and symmetric stretching vibrations are prominent and usually found near 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-N stretching vibrations are typically identified around 1250 cm⁻¹. researchgate.net Bending vibrations of the N-H group can be observed at lower wavenumbers, for instance, out-of-plane bending has been noted at 838 cm⁻¹ and 812 cm⁻¹ in similar structures. researchgate.net The C-Cl group's presence is confirmed by bands in the Raman spectrum at approximately 584 cm⁻¹ and 318 cm⁻¹. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are often employed to complement experimental data, helping to assign the observed vibrational modes with greater accuracy. researchgate.netnih.gov
Table 1: Expected Vibrational Frequencies for this compound based on Analogous Compounds
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|---|
| N-H | Stretching | 3200 - 3500 | FTIR/Raman |
| C-H (aromatic) | Stretching | > 3000 | FTIR/Raman |
| C-H (butyl) | Stretching | 2800 - 3000 | FTIR/Raman |
| NO₂ | Asymmetric Stretching | 1500 - 1550 | FTIR |
| NO₂ | Symmetric Stretching | 1300 - 1350 | FTIR |
| C-N | Stretching | ~1250 | FTIR/Raman |
| N-H | Bending (out-of-plane) | 810 - 840 | Raman |
This table is a representation of expected values based on data from similar compounds like 4-chloro-2-nitroaniline.
Electronic Absorption and Emission Spectroscopy for Optical Properties
The electronic transitions and optical characteristics of this compound are investigated using electronic absorption (UV-Vis-NIR) and emission (fluorescence) spectroscopy. These properties are critical for determining the material's suitability for optoelectronic applications.
UV-Vis-NIR Spectral Analysis and Band Gap Determination
UV-Vis-NIR spectroscopy reveals information about the electronic transitions within a molecule and is used to determine the optical band gap, a key parameter for optical and electronic devices. spectroscopyonline.com For organic chromophores like this compound, the absorption spectrum is influenced by the presence of electron-donating (amino group) and electron-withdrawing (nitro group) substituents on the aromatic ring, which facilitates intramolecular charge transfer.
In a study of a related compound, N-butyl-4-nitroaniline, the UV-Vis-NIR absorption spectrum showed a sharp cutoff wavelength as low as 235 nm. springerprofessional.de The direct optical band gap for this crystal was determined to be 4.83 eV. springerprofessional.deresearchgate.net Another analysis of the same compound reported a cutoff at 237 nm and a band gap of 4.64 eV. researchgate.net The wide transparency window in the visible region and the large band gap are desirable properties for optical materials.
The presence of a chloro group in the this compound structure is expected to modulate these properties. For comparison, 5-chloro-2-nitroaniline (B48662) crystals have been studied, and their band gap was measured to be 3.94 eV. researchgate.net The difference highlights the significant role that substituent position and identity play in tuning the electronic structure.
Fluorescence analysis of N-butyl-4-nitroaniline confirmed violet-blue emissions, suggesting potential applications in optoelectronic devices. researchgate.net
Table 2: Optical Properties of N-Butyl-nitroaniline Derivatives
| Compound | UV Cutoff Wavelength (nm) | Optical Band Gap (eV) |
|---|---|---|
| N-butyl-4-nitroaniline | 235 | 4.83 |
| N-butyl-4-nitroaniline | 237 | 4.64 |
Data sourced from studies on related nitroaniline derivatives. researchgate.netspringerprofessional.deresearchgate.net
Investigations into Nonlinear Optical (NLO) Phenomena and Second Harmonic Generation (SHG)
Organic molecules with a donor-π-acceptor (D-π-A) structure often exhibit significant nonlinear optical (NLO) properties, making them attractive for applications like frequency conversion and optical switching. nih.gov this compound fits this structural motif, with the butylamino group acting as an electron donor and the nitro group as a strong electron acceptor, connected by the π-conjugated system of the benzene (B151609) ring.
The efficiency of Second Harmonic Generation (SHG), a key NLO process where two photons of the same frequency are converted into a single photon with twice the frequency, has been confirmed in crystals of N-butyl-4-nitroaniline using the Kurtz-Perry powder technique. springerprofessional.deresearchgate.net This demonstrates the potential of this class of materials for NLO applications. The NLO activity is further supported by quantum chemical computations, which can predict hyperpolarizability, a measure of the NLO response of a molecule. springerprofessional.de
The introduction of a chloro substituent in this compound can further enhance the NLO properties by modifying the electronic distribution and molecular packing in the crystalline state. The strongly electron-attracting character of the nitro group is a key factor in reducing the HOMO-LUMO energy gap and enhancing polarizability, which are crucial for NLO activity. nih.gov Research on similar organic chromophores indicates that they can possess superior NLO properties compared to some inorganic materials, with advantages like faster response times and greater molecular design flexibility. nih.gov
Computational and Theoretical Chemistry Investigations of N Butyl 4 Chloro 2 Nitroaniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of N-Butyl-4-chloro-2-nitroaniline. These methods solve complex equations to describe the distribution of electrons within the molecule.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations have been employed to determine its most stable three-dimensional shape, a process known as geometric optimization. nih.gov This process yields important data on bond lengths, bond angles, and dihedral angles.
These calculations also reveal key electronic properties, such as the distribution of electron density, which governs the molecule's polarity and intermolecular interactions. The specific functional and basis set used in these calculations are crucial for accuracy and are detailed in the primary research literature. nih.gov
Table 1: Representative Optimized Geometric Parameters (Hypothetical Data) This table is a representation of the type of data obtained from DFT calculations and is not actual experimental or calculated data for the compound.
| Parameter | Value |
|---|---|
| C1-N1 Bond Length (Å) | 1.38 |
| C4-Cl Bond Length (Å) | 1.74 |
| N2-O1 Bond Length (Å) | 1.23 |
| C1-C2-C3 Bond Angle (°) | 120.5 |
| C3-C4-Cl Bond Angle (°) | 119.8 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components in determining a molecule's electronic behavior. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and a greater potential for intramolecular charge transfer. For this compound, the presence of both electron-donating (N-butylamino) and electron-withdrawing (nitro, chloro) groups influences these frontier orbitals significantly.
Table 2: Frontier Molecular Orbital Energies (Hypothetical Data) This table illustrates the kind of data derived from HOMO-LUMO analysis and does not represent actual calculated values for the compound.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.8 |
Molecular Electrostatic Potential (MESP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other charged species. The map displays regions of negative potential (electron-rich, typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, shown in blue), which are prone to nucleophilic attack. For this compound, the MESP map would highlight the negative potential around the oxygen atoms of the nitro group and a positive potential near the hydrogen atoms of the amino group.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic properties, such as vibrational frequencies (FTIR and Raman), electronic absorption wavelengths (UV-Vis), and NMR chemical shifts. These predicted spectra can be compared with experimental data to validate the accuracy of the computational model. For instance, the calculated vibrational frequencies for the N-H stretch, C-Cl stretch, and the symmetric and asymmetric stretches of the NO2 group in this compound can be correlated with peaks in its experimental IR spectrum. A strong agreement between theoretical and experimental data confirms that the computed molecular geometry and electronic structure are reliable representations of the actual molecule.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.gov For a molecule like this compound, MD simulations can provide detailed insights into its conformational flexibility and the nature of its interactions with other molecules.
Conformational Analysis: The conformational landscape of this compound is primarily determined by the rotational freedom around several key single bonds: the C-N bond connecting the butyl group to the aniline (B41778) nitrogen, the C-C bonds within the butyl chain, and the C-N bond of the nitro group. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers. For instance, studies on similar molecules, like para-substituted nitrobenzene derivatives, have shown that the nitro group's orientation with respect to the benzene (B151609) ring is crucial and can be influenced by both intramolecular and intermolecular interactions. mdpi.com While a planar conformation might be expected to maximize π-conjugation, steric hindrance from the ortho-substituted nitro group and the N-butyl group could lead to non-planar arrangements being more stable.
Intermolecular Behavior: In a condensed phase, this compound molecules will interact with each other through a variety of non-covalent forces. MD simulations can elucidate the nature and strength of these interactions. Due to the presence of the nitro group (a strong electron-withdrawing group) and the amino group (an electron-donating group), the molecule is expected to have a significant dipole moment, leading to strong dipole-dipole interactions. Furthermore, the N-H group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors. Computational studies on other nitroaniline derivatives have highlighted the importance of N-H···O hydrogen bonds in determining their crystal packing and molecular aggregation. core.ac.uk The butyl group, being nonpolar, will primarily engage in weaker van der Waals interactions.
A hypothetical MD simulation of this compound in a solvent like water would likely show the polar nitro and amino groups interacting favorably with water molecules through hydrogen bonding, while the nonpolar butyl group would prefer to minimize its contact with water, potentially leading to hydrophobic aggregation in aqueous environments.
Thermodynamic and Hyperpolarizability Computations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the thermodynamic properties and nonlinear optical (NLO) characteristics, such as hyperpolarizability, of molecules.
Thermodynamic Computations: DFT calculations can be employed to compute various thermodynamic parameters for this compound. These calculations typically involve geometry optimization to find the lowest energy structure, followed by frequency calculations. From the vibrational frequencies, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be determined at different temperatures. mdpi.com Research on 2-chloro-4-nitroaniline (B86195) has utilized DFT to calculate these properties, providing a basis for comparison. researchgate.net
Table 1: Hypothetical Thermodynamic Properties of this compound at 298.15 K (Based on Analogous Compounds)
| Property | Value | Unit |
| Enthalpy | Data not available | kJ/mol |
| Entropy | Data not available | J/(mol·K) |
| Gibbs Free Energy | Data not available | kJ/mol |
| Heat Capacity (Cv) | Data not available | J/(mol·K) |
Note: Specific values for this compound are not available in the cited literature. This table illustrates the types of data obtained from such calculations.
Table 2: Calculated First Hyperpolarizability (β) of Structurally Related Anilines
| Compound | Method | β (a.u.) |
| Aniline | B3LYP | Data not available |
| p-Nitroaniline | B3LYP | Data not available |
| N,N-diethyl-4-nitroaniline | B3LYP/6-31G* | Data not available |
The computational investigation of this compound, by analogy to related compounds, is expected to reveal a molecule with a complex conformational landscape governed by the interplay of steric and electronic effects. Its intermolecular interactions would likely be dominated by hydrogen bonding and dipole-dipole forces, and it is predicted to possess notable thermodynamic and nonlinear optical properties.
Role of N Butyl 4 Chloro 2 Nitroaniline As a Synthetic Intermediate and Building Block
Precursor in Heterocyclic Compound Synthesis
The molecular framework of N-Butyl-4-chloro-2-nitroaniline is well-suited for the construction of heterocyclic systems, particularly those containing nitrogen. The presence of the ortho-nitro and amino groups allows for intramolecular cyclization reactions, leading to the formation of stable heterocyclic rings. A prominent example is the synthesis of benzimidazole (B57391) derivatives.
The general strategy for synthesizing benzimidazoles from N-substituted-o-nitroanilines involves the reductive cyclization of the nitro group. rsc.orgorganic-chemistry.orgresearchgate.net In this process, the nitro group is first reduced to an amino group, which then readily undergoes a condensation reaction with the adjacent N-butylamino group to form the imidazole (B134444) ring. Various reducing agents and catalytic systems can be employed to facilitate this transformation, offering a versatile route to a wide array of substituted benzimidazoles. rsc.orgorganic-chemistry.orgresearchgate.net These compounds are of significant interest due to their presence in a range of biologically active molecules. researchgate.netrug.nlnih.gov
The reaction can be generalized as follows:
| Reactant | Reagents and Conditions | Product |
| This compound | 1. Reduction (e.g., Fe/HCl, H₂/Pd) 2. Cyclization | 5-Chloro-1-butyl-1H-benzo[d]imidazole |
Furthermore, the reactivity of the o-nitroaniline moiety can be exploited to synthesize other heterocyclic systems, such as quinoxalines, through condensation reactions with α-dicarbonyl compounds following the reduction of the nitro group. organic-chemistry.orgnih.govnih.gove-bookshelf.demdpi.com The adaptability of this compound as a precursor makes it a valuable tool for synthetic chemists exploring novel heterocyclic scaffolds.
Scaffold for Complex Organic Molecule Construction
In the realm of medicinal chemistry and materials science, a scaffold is a core molecular structure upon which a variety of functional groups can be appended to create a library of related compounds. This compound serves as an excellent scaffold due to its inherent functionality and the ability to selectively modify different parts of the molecule. nih.govresearchgate.net
The synthesis of complex molecules often involves a multi-step process where the initial scaffold is progressively elaborated. The chloro and nitro substituents on the phenyl ring of this compound can be subjected to various chemical transformations, such as nucleophilic aromatic substitution or reduction, to introduce further complexity. researchgate.net
A pertinent example of a related nitroaniline being used as a building block for a complex pharmaceutical is the synthesis of niclosamide (B1684120) from 2-chloro-4-nitroaniline (B86195). While not N-butyl substituted, this example illustrates the principle of how the chloro-nitroaniline core is retained and built upon to create a more complex and biologically active molecule. In this synthesis, the amino group of 2-chloro-4-nitroaniline is acylated with 5-chlorosalicylic acid to form the final product. This demonstrates how the fundamental structure of the starting aniline (B41778) is a critical component of the final complex molecule.
The utility of this compound as a scaffold can be summarized in the following table:
| Scaffold Feature | Potential Modifications | Resulting Complexity |
| N-Butyl Group | Variation of alkyl chain length or branching | Modulates lipophilicity and steric properties |
| Chloro Substituent | Nucleophilic aromatic substitution | Introduction of diverse functional groups |
| Nitro Group | Reduction to an amine, followed by various derivatizations | Creation of new reactive sites for further elaboration |
| Aromatic Ring | Electrophilic aromatic substitution (under specific conditions) | Further functionalization of the core structure |
Intermediate in the Chemical Synthesis of Dyes and Pigments
Substituted nitroanilines have long been recognized as key intermediates in the synthesis of a wide range of colorants, particularly azo dyes. ijirset.comgoogle.comatbuftejoste.com.ng this compound is a valuable precursor in this field due to the chromophoric properties imparted by the nitro group and the ability of the primary amine to undergo diazotization.
The synthesis of azo dyes from this compound follows a well-established two-step process:
Diazotization: The primary amino group of this compound is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.
Coupling: The resulting diazonium salt, which is a potent electrophile, is then reacted with a coupling component. Coupling components are typically electron-rich aromatic compounds such as phenols, naphthols, or other anilines. The electrophilic diazonium salt attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction to form the characteristic N=N (azo) linkage, which is the primary chromophore of the dye.
The specific color of the resulting dye is determined by the electronic properties of the substituents on both the diazonium salt precursor and the coupling component. The presence of the chloro and nitro groups on the this compound moiety significantly influences the final color of the dye. For instance, disperse dyes with various shades can be synthesized using chloroanilines and nitroanilines as the amine component (the "base"). ijirset.comgoogle.comdocsdrive.comscialert.net
The general scheme for the synthesis of an azo dye from this compound is presented below:
| Step | Reactants | Reagents and Conditions | Intermediate/Product |
| 1. Diazotization | This compound | NaNO₂, HCl (aq), 0-5 °C | N-Butyl-4-chloro-2-nitrophenyl diazonium chloride |
| 2. Coupling | N-Butyl-4-chloro-2-nitrophenyl diazonium chloride + Coupling Component (e.g., a phenol (B47542) or naphthol) | Alkaline or acidic conditions, low temperature | Azo Dye |
The versatility of this compound as an intermediate allows for the production of a wide spectrum of colors by varying the coupling component, making it a valuable compound in the dye and pigment industry. google.com
Advanced Analytical Methodologies for N Butyl 4 Chloro 2 Nitroaniline in Research Contexts
Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatographic methods are central to the separation and analysis of N-Butyl-4-chloro-2-nitroaniline from intricate mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for both identifying and quantifying the compound and its potential metabolites.
High-Performance Liquid Chromatography (HPLC) Development and Application
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of nitroaromatic compounds. While specific HPLC methods for this compound are not extensively documented in publicly available research, methods developed for structurally similar compounds, such as 2-chloro-4-nitroaniline (B86195) (2-Cl-4-NA) and other nitroaniline isomers, provide a strong foundation for its analysis. thermofisher.comnih.govchromatographyonline.com
Reverse-phase HPLC (RP-HPLC) is a common approach for these analytes. nih.govsielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. For instance, 2-chloro-4-nitroaniline can be analyzed using a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation of nitroaniline isomers has been successfully achieved using an Agilent TC-C18 column with an isocratic mobile phase of acetonitrile and water. nih.gov
A study on N-butyl-4-nitroaniline (NB4N), a closely related compound, utilized HPLC to analyze the synthesized crystal, demonstrating the applicability of this technique for N-butylated nitroanilines. researchgate.net The chromatogram for p-nitroaniline, a related compound, shows a retention time that can be influenced by the polarity of the analyte, a key principle in HPLC separations. researchgate.net
Table 1: Exemplary HPLC Methods for Related Nitroanilines
| Analyte | Column | Mobile Phase | Detection | Reference |
| 2-Chloro-4-nitroaniline | Newcrom R1 / C18 | Acetonitrile, Water, Phosphoric/Formic Acid | UV/MS | sielc.com |
| Nitroaniline Isomers | Agilent TC-C18 | Acetonitrile/Water (30/70, v/v) | UV (225 nm) | nih.gov |
| Aniline (B41778) and Nitroanilines | Acclaim™ 120 C18 | Not specified | UV | chromatographyonline.com |
| p-Nitroaniline | Not specified | Not specified | Not specified | researchgate.net |
This table presents data for related compounds to infer potential starting points for this compound analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound and Metabolite Profiling
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. Due to the polarity of nitroanilines, a derivatization step is often necessary to increase their volatility for GC analysis. thermofisher.comchromatographyonline.com However, GC-MS offers high sensitivity and the ability to provide structural information, making it invaluable for metabolite profiling.
While specific GC-MS studies on this compound are scarce, research on the degradation of 2-chloro-4-nitroaniline (2-C-4-NA) by Rhodococcus sp. demonstrates the utility of GC-MS in identifying metabolites. plos.org In this study, metabolites were extracted and then analyzed by GC-MS, leading to the identification of compounds like 4-amino-3-chlorophenol (B108459) (4-A-3-CP) and 6-chlorohydroxyquinol (6-CHQ). plos.org
The NIST WebBook provides mass spectral data for 4-chloro-2-nitroaniline (B28928), which is essential for its identification in GC-MS analysis. nist.gov The fragmentation patterns observed in the mass spectrum are unique to the compound's structure and can be used for definitive identification.
Table 2: GC-MS Data for a Related Nitroaniline
| Analyte | Key Mass Fragments (m/z) | Application | Reference |
| 4-Chloro-2-nitroaniline | 172, 126, 99, 90, 63 | Identification | nih.gov |
| 2-Chloro-4-nitroaniline Metabolites | Not specified | Metabolite Identification | plos.org |
This table provides mass spectral data for a related isomer, which can be used as a reference for developing methods for this compound.
Spectrophotometric and Polarographic Detection Methods
Spectrophotometric methods offer a simpler and more accessible alternative for the quantification of nitroanilines. These methods are based on the principle that the analyte absorbs light at a specific wavelength. UV-Vis spectrophotometry has been employed for the simultaneous determination of nitroaniline isomers. researchgate.net The absorbance spectra of compounds like 4-nitroaniline (B120555) can be influenced by their chemical environment, a property that can be exploited for analytical purposes. researchgate.net A study on N-butyl-4-nitroaniline reported a lower cut-off wavelength of 235 nm from UV-Vis-NIR spectral analysis. researchgate.net
Sample Preparation Strategies for Complex Research Matrices
The analysis of this compound in complex matrices, such as environmental or biological samples, necessitates an efficient sample preparation step to remove interferences and concentrate the analyte. Solid-phase extraction (SPE) is a widely adopted technique for this purpose. nih.govchromatographyonline.com
For the analysis of nitroaniline isomers in wastewater, a hydrophile-lipophile balance (HLB) cartridge has been used for extraction. nih.gov The analytes are first adsorbed onto the solid phase and then selectively eluted with a suitable solvent mixture, such as methanol (B129727) and acetic acid. nih.gov This process effectively cleans up the sample and concentrates the analytes, leading to improved sensitivity and accuracy in the subsequent chromatographic analysis. On-line SPE systems further offer automation and high throughput for the analysis of anilines in water samples. thermofisher.comchromatographyonline.com
In a study on the biodegradation of 2-chloro-4-nitroaniline, samples were withdrawn from the culture medium at regular intervals, indicating that direct analysis or minimal sample preparation might be feasible in some research contexts. plos.org For the analysis of impurities in a pigment, the sample was dissolved in boiling dioxane, followed by precipitation of the pigment and subsequent analysis of the filtrate. nih.gov
Q & A
Advanced Research Question
- ¹H/¹³C NMR : Identify substitution patterns and monitor reaction progress. For example, the disappearance of the -NH₂ proton signal (δ 6.5–7.0 ppm) indicates successful alkylation.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions ([M+H]⁺) with <2 ppm error. For intermediates like nitroso derivatives, HRMS data (e.g., m/z 225.0654 for C₁₀H₁₂ClN₂O₂) ensures structural accuracy .
- IR Spectroscopy : Track nitro group vibrations (~1520 cm⁻¹ for asymmetric stretching) to detect side reactions.
How can researchers resolve contradictions in reported melting points or solubility data for this compound?
Advanced Research Question
Discrepancies often arise from polymorphic forms or residual solvents. To address this:
Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to distinguish polymorphs.
X-Ray Diffraction (XRD) : Compare crystal structures with literature data.
Solvent Screening : Test solubility in 10+ solvents (e.g., toluene, acetonitrile) to identify optimal recrystallization conditions .
What strategies mitigate decomposition of this compound during long-term storage?
Basic Research Question
Store the compound in amber vials under nitrogen at 2–8°C. Add stabilizers like 1% BHT (butylated hydroxytoluene) to prevent oxidation. Periodically validate purity via HPLC (C18 column, mobile phase: acetonitrile/water 70:30) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
